molecular formula C13H15N3O3S B13779348 Acetyl-S-(4-cyano(phenylamino)methyl)cysteine

Acetyl-S-(4-cyano(phenylamino)methyl)cysteine

Katalognummer: B13779348
Molekulargewicht: 293.34 g/mol
InChI-Schlüssel: LSXQHYCJHXPZNC-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetyl-S-(4-cyano(phenylamino)methyl)cysteine is a synthetic compound with a molecular formula of C13H15N3O3S. It is known for its unique structure, which includes an acetyl group, a cyano group, and a phenylamino group attached to a cysteine backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-S-(4-cyano(phenylamino)methyl)cysteine typically involves the reaction of cysteine with 4-cyano(phenylamino)methyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The acetylation of the cysteine moiety is achieved using acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl-S-(4-cyano(phenylamino)methyl)cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Acetyl-S-(4-cyano(phenylamino)methyl)cysteine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Acetyl-S-(4-cyano(phenylamino)methyl)cysteine involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and proteins through its reactive thiol group. It can also act as an antioxidant by scavenging free radicals and reducing oxidative stress. The cyano and phenylamino groups contribute to its ability to interact with specific molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetyl-S-(4-cyano(phenylamino)methyl)cysteine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .

Eigenschaften

Molekularformel

C13H15N3O3S

Molekulargewicht

293.34 g/mol

IUPAC-Name

acetyl (2R)-2-amino-3-[(4-cyanoanilino)methylsulfanyl]propanoate

InChI

InChI=1S/C13H15N3O3S/c1-9(17)19-13(18)12(15)7-20-8-16-11-4-2-10(6-14)3-5-11/h2-5,12,16H,7-8,15H2,1H3/t12-/m0/s1

InChI-Schlüssel

LSXQHYCJHXPZNC-LBPRGKRZSA-N

Isomerische SMILES

CC(=O)OC(=O)[C@H](CSCNC1=CC=C(C=C1)C#N)N

Kanonische SMILES

CC(=O)OC(=O)C(CSCNC1=CC=C(C=C1)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.